molecular formula C15H21N3O3 B13115799 tert-Butyl (2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate CAS No. 2044705-14-6

tert-Butyl (2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate

Cat. No.: B13115799
CAS No.: 2044705-14-6
M. Wt: 291.35 g/mol
InChI Key: KNOGREBBADZVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with an appropriate indole derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The reaction mixture is usually cooled to low temperatures, such as 0°C, and then gradually brought to room temperature while stirring for an extended period to ensure complete reaction .

Chemical Reactions Analysis

tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.

Scientific Research Applications

tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate can be compared with other indole derivatives, such as:

The uniqueness of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate lies in its specific structural features and the diverse range of applications it offers in scientific research.

Properties

CAS No.

2044705-14-6

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[2-(6-hydroxy-3-imino-1H-isoindol-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(19)4-5-12(10)13(18)16/h4-5,8,16,19H,6-7,9H2,1-3H3,(H,17,20)

InChI Key

KNOGREBBADZVRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2=C(C1=N)C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.